molecular formula C8H5ClFNO B6308593 2-Chloromethyl-3-fluoro-phenylisocyanate CAS No. 67191-99-5

2-Chloromethyl-3-fluoro-phenylisocyanate

Cat. No.: B6308593
CAS No.: 67191-99-5
M. Wt: 185.58 g/mol
InChI Key: ZOXDQBMTTJVGCX-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-fluoro-phenylisocyanate (CAS: 67191-99-5) is a halogenated aromatic isocyanate characterized by a chloromethyl (-CH2Cl) group at the ortho position and a fluorine atom at the meta position on the phenyl ring. This compound’s structure combines the electron-withdrawing effects of fluorine and the reactive chloromethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloromethyl group enhances its ability to participate in nucleophilic substitution reactions, while the fluorine atom influences electronic properties and metabolic stability in biological systems .

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXDQBMTTJVGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3-fluoro-phenylisocyanate typically involves the reaction of 2-chloromethyl-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-Chloromethyl-3-fluoroaniline+PhosgeneThis compound+HCl\text{2-Chloromethyl-3-fluoroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Chloromethyl-3-fluoroaniline+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to handle phosgene, a highly toxic reagent, is crucial. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3-fluoro-phenylisocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives may undergo such transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Addition Reactions: Amines and alcohols are common nucleophiles, and reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Specific conditions depend on the desired transformation of the derivative compounds.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Azides and Thiocyanates: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloromethyl-3-fluoro-phenylisocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-fluoro-phenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Key Features References
This compound C₈H₅ClFNO -CH₂Cl (ortho), -F (meta) High reactivity due to chloromethyl; potential for targeted drug design
2-Chloromethyl-4-fluoro-phenylisocyanate C₈H₅ClFNO -CH₂Cl (ortho), -F (para) Altered halogen positioning may reduce steric hindrance in reactions
2-Chloromethyl-3,4-dichlorophenyl isocyanate C₈H₅Cl₃NO -CH₂Cl (ortho), -Cl (meta and para) Increased lipophilicity; potential cytotoxicity
2-Bromo-3-fluorophenylisocyanate C₇H₃BrFNO -Br (ortho), -F (meta) Bromine’s larger atomic radius may slow reaction kinetics vs. chloromethyl
2-Chloro-3-fluorophenyl isocyanate C₇H₃ClFNO -Cl (ortho), -F (meta) Lacks chloromethyl group; simpler structure with limited derivatization

Research Findings

  • Synthetic Utility : Compounds with chloromethyl groups, such as Methyl 2-(4-(chloromethyl)phenyl)acetate, are valued for their dual functionalization capabilities, suggesting that this compound could serve as a bifunctional reagent in multi-step syntheses .
  • Positional Isomerism : Evidence from (2-Chloro-3-fluorophenyl)methanamine hydrochloride shows that meta-fluorine and ortho-chlorine positioning can significantly alter receptor binding affinity, implying similar structure-activity relationships for the target compound .
  • Toxicity Profile: While methylisocyanate derivatives are notoriously toxic (e.g., methylisocyanate in the Bhopal disaster), the addition of fluorine and chloromethyl groups may reduce volatility and acute toxicity, though this requires further validation .

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